4H-benzo[de]isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-5,7-8H,6H2 |
InChI Key |
SFMHAJFQKXJPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC3=CN=CC1=C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4h Benzo De Isoquinoline and Its Derivatives
De Novo Construction of the 4H-benzo[de]isoquinoline Ring System
The assembly of the this compound core from acyclic or simpler cyclic precursors represents a fundamental challenge in synthetic organic chemistry. Various strategies have been devised to construct this peri-fused system, each with its own advantages in terms of efficiency and substrate scope.
Cascade Annulation Strategies for this compound Synthesis
Cascade reactions, where a series of intramolecular transformations occur in a single operation, offer an elegant and efficient pathway to complex molecular architectures like this compound. These strategies are prized for their atom and step economy. While direct cascade annulations to the parent this compound are still an emerging area, related systems demonstrate the power of this approach. For instance, rhodium(III)-catalyzed cascade C-H activation and annulation of N-aryl amidines with cyclic 2-diazo-1,3-diketones have been shown to produce a wide array of 1-aminoisoquinoline (B73089) derivatives in high yields. rsc.org Similarly, palladium-catalyzed cascade cyclization and coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids have been successfully employed to synthesize highly substituted 1,2-dihydroisoquinolines. preprints.org
These examples, which build the isoquinoline (B145761) core through a series of bond-forming events, highlight the potential for developing similar cascade strategies starting from appropriately substituted naphthalene (B1677914) precursors to construct the this compound skeleton. The key would be the strategic placement of reactive functional groups on a naphthalene scaffold that can undergo sequential cyclization to form the fused nitrogen-containing ring.
Oxidative Cyclization and Condensation Approaches to the this compound Core
Oxidative cyclization provides another powerful tool for the formation of the this compound ring system, often involving the formation of a key C-N bond in the ring-closing step. These reactions typically employ an oxidant to facilitate the intramolecular coupling. While direct applications to the parent this compound are not extensively documented, analogous transformations in related heterocyclic systems are well-established. For example, intramolecular oxidative C-N bond formation is a key strategy in the synthesis of carbazoles from N-substituted amidobiphenyls, often utilizing hypervalent iodine(III) reagents as the oxidant, sometimes in conjunction with a copper catalyst. nih.gov
Another relevant example is the CoCl2-mediated intramolecular oxidative cyclization of N-(2-formylphenyl)amides, which proceeds through an oxidative C(sp2)-O(sp2) bond-forming reaction to yield 4H-3,1-benzoxazin-4-ones. researchgate.net This strategy of using an oxidant to forge a C-heteroatom bond intramolecularly could conceivably be adapted to N-substituted naphthalimide derivatives to construct the this compound core via an intramolecular C-N bond formation. The challenge lies in achieving the desired regioselectivity of the C-H activation on the naphthalene ring.
Organometallic Approaches in this compound Synthesis (e.g., Peri-Dilithionaphthalene Reactions)
Organometallic reagents, particularly those derived from naphthalene, offer a direct and effective route to the this compound scaffold. A prime example is the use of peri-dilithionaphthalenes. The interaction of these powerful dianions with organic cyanides leads to the formation of various benzo[de]isoquinoline derivatives. researchgate.net
Instead of the anticipated peri-diimines, the reaction between 1,8-dilithionaphthalene and nitriles results in a spontaneous cyclization. researchgate.net Specifically, treatment of unsubstituted 1,8-dilithionaphthalene with aromatic nitriles yields 1-amino-1,3-diaryl-1H-benzo[de]isoquinolines. In a notable variation, the reaction of both unsubstituted and 4,5-disubstituted dilithionaphthalenes with tert-butylcyanide leads to the formation of 1-amino-3,4-di-tert-butyl-4H-benzo[de]isoquinolines. researchgate.net This transformation underscores the utility of organometallic intermediates in constructing the core structure with specific substitution patterns.
| Dilithionaphthalene Reactant | Nitrile Reactant | Product |
|---|---|---|
| 1,8-Dilithionaphthalene | Aromatic Nitriles | 1-Amino-1,3-diaryl-1H-benzo[de]isoquinolines |
| 1,8-Dilithionaphthalene | tert-Butylcyanide | 1-Amino-3,4-di-tert-butyl-4H-benzo[de]isoquinoline |
| 4,5-Dilithio-1,8-bis(dimethylamino)naphthalene | tert-Butylcyanide | 1-Amino-3,4-di-tert-butyl-4H-benzo[de]isoquinoline |
Multicomponent Reaction Paradigms for this compound Scaffolds
Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient approach to complex molecules. frontiersin.org While the application of MCRs to directly synthesize the this compound scaffold is a developing field, the principles have been widely applied to the synthesis of other isoquinoline derivatives. For example, a copper(I)-catalyzed three-component tandem reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphite (B83602) has been reported to produce 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org This reaction proceeds through the formation of an imine intermediate, followed by nucleophilic addition of the phosphite and subsequent intramolecular condensation.
The development of a multicomponent reaction for 4H-benzo[de]isoquinolines would likely involve the strategic combination of a naphthalene-based starting material with components that can build the nitrogen-containing ring in a sequential, one-pot process. The challenge and opportunity lie in designing a reaction cascade that efficiently forms the peri-fused ring system from readily available precursors.
Transition-Metal Catalyzed Approaches in this compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the this compound ring system is no exception. Palladium, in particular, has proven to be a versatile catalyst for a variety of cyclization and coupling reactions that can be applied to this scaffold.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysts are instrumental in a wide array of transformations that can forge the this compound core. These reactions often involve the cyclization of suitably functionalized naphthalene precursors. A highly relevant strategy is the palladium-catalyzed annulation of peri-activated naphthalimides. uni-wuerzburg.de This convergent synthetic method allows for the rapid extension of π-conjugated systems and can be envisioned for the construction of the this compound skeleton from naphthalimide derivatives.
Furthermore, palladium-catalyzed enolate arylation has been demonstrated as a key C-C bond-forming reaction for the synthesis of isoquinolines. rsc.org This involves the coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization with an ammonia (B1221849) source. Adapting this to a naphthalene system, where the enolate and the leaving group are appropriately positioned in the peri-positions, could provide a regioselective route to 4H-benzo[de]isoquinolines.
Other palladium-catalyzed reactions that have been used for the synthesis of related isoquinoline structures and could potentially be adapted include the intramolecular cyclization of enyne-tethered allylic alcohols with amines thieme-connect.com and the carbonylative annulation of 2-iodoanilines with alkynes. researchgate.net
| Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Cascade Cyclization/Coupling | Trisubstituted Allenamides, Arylboronic Acids | Substituted 1,2-Dihydroisoquinolines | preprints.org |
| Enolate Arylation/Cyclization | Enolates, ortho-Functionalized Aryl Halides | Substituted Isoquinolines | rsc.org |
| Annulation | Peri-activated Naphthalimides | Polycyclic Aromatic Dicarboximides | uni-wuerzburg.de |
| C-H Activation/Annulation | N-methoxy Benzamides, 2,3-Allenoic Acid Esters | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |
Cobalt-Catalyzed C-H Carbonylation and Annulation Routes
Cobalt-catalyzed reactions have emerged as a powerful and cost-effective strategy for the construction of isoquinoline and isoquinolone frameworks, including those of the benzo[de]isoquinoline type. These methods often proceed via C-H activation and annulation pathways, offering high atom economy and functional group tolerance.
One notable approach involves the cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids. acs.org This methodology, utilizing an inexpensive Co(OAc)₂·4H₂O catalyst, provides a switchable route to either isoquinolones or isoindolinones with high selectivity. acs.org The use of O₂ from the air as a terminal oxidant, with a catalytic amount of Ag₂O as a co-catalyst, is effective for the synthesis of isoquinolones. acs.org
Another significant development is the use of picolinamide (B142947) as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. researchgate.netacs.org This protocol employs oxygen as the terminal oxidant and demonstrates good functional group tolerance and excellent regioselectivity for the synthesis of isoquinolines. researchgate.netacs.org The reaction is effective with both terminal and internal alkynes. researchgate.net The use of a less toxic and more abundant first-row transition metal like cobalt makes this an attractive alternative to precious metal catalysts. mdpi.com
Furthermore, cobalt-catalyzed C-H activation/annulation of various amides with internal fluoroalkylated alkynes has been developed to produce 3- and 4-fluoroalkylated isoquinolinones. nih.gov This reaction proceeds smoothly with a Co(acac)₂·2H₂O catalyst, yielding regioisomeric mixtures that can be separated. nih.gov This represents the first example of a C-H activation/annulation reaction using fluoroalkylated internal alkynes with a cobalt catalyst. nih.gov
A direct carbonylative synthesis of free (NH)-benzo[cd]indol-2(1H)-ones from naphthylamides has also been achieved using a cobalt catalyst and a traceless directing group. acs.org This reaction utilizes benzene-1,3,5-triyl triformate as a CO source and has been applied to the total synthesis of BET bromodomain inhibitors. acs.org
Table 1: Overview of Cobalt-Catalyzed Synthesis of Isoquinoline Derivatives
| Catalyst System | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Co(OAc)₂·4H₂O / Ag₂O | Benzamides, Alkynyl carboxylic acids | Isoquinolones | Decarboxylative C-H activation, Switchable selectivity acs.org |
| Co(OAc)₂·4H₂O / KPF₆ | Benzylamides, Alkynes | Isoquinolines | Traceless picolinamide directing group, O₂ as oxidant researchgate.netacs.org |
| Co(acac)₂·2H₂O | Amides, Fluoroalkylated alkynes | Fluoroalkylated isoquinolinones | First use of fluoroalkylated internal alkynes with cobalt nih.gov |
| CoCl₂ / Ag₂CO₃ | Naphthylamides | (NH)-Benzo[cd]indol-2(1H)-ones | Traceless directing group, Carbonylative synthesis mdpi.comacs.org |
Copper(I)-Mediated Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann-type couplings, have a long history in the formation of C-N and C-O bonds. acs.org Modern advancements have led to milder reaction conditions and broader substrate scope, making copper(I) a valuable catalyst for the synthesis of complex heterocyclic systems like this compound derivatives.
A significant application of copper(I) catalysis is in the synthesis of benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolines. One method involves a Sonogashira cross-coupling/nucleophilic addition tandem reaction using calcium carbide as a solid alkyne source and 2-(2-bromophenyl)benzimidazoles as starting materials. acs.org This approach can also be performed as a one-pot, three-component reaction of o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide, and is scalable to the gram level. acs.org
The mechanism of these copper-catalyzed reactions often involves the formation of a copper-nucleophile complex, followed by oxidative addition of an aryl halide and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net The use of chelating ligands can dramatically improve the efficiency of copper-catalyzed arylations, allowing for reactions to proceed at room temperature. acs.org
Table 2: Copper(I)-Mediated Synthesis of Benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolines
| Catalyst | Starting Materials | Reaction Type | Key Features |
|---|---|---|---|
| CuI | 2-(2-Bromophenyl)benzimidazoles, Calcium carbide | Sonogashira coupling/Nucleophilic addition | Tandem reaction, Solid alkyne source acs.org |
| CuI | o-Phenylenediamines, o-Bromobenzaldehydes, Calcium carbide | One-pot, three-component reaction | Simplified synthesis from readily available materials acs.org |
Electrochemical Synthesis of this compound Derivatives
Electrosynthesis has gained prominence as a green and sustainable method for chemical synthesis, often avoiding the need for chemical oxidants or reductants. wikipedia.org This approach has been successfully applied to the synthesis of isoquinoline derivatives, offering mild reaction conditions and high efficiency.
Metal-Free and Oxidant-Free Electrosynthetic Routes
A notable metal-free and oxidant-free electrosynthetic route has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. This method involves the sulfonylation of N-alkyl-N-methacryloyl benzamides with sulfonylhydrazides in an undivided electrolytic cell. rsc.orgresearchgate.net The reaction proceeds under constant current and demonstrates good functional group tolerance, providing moderate to good yields of the desired products. rsc.orgresearchgate.net This electrochemical approach avoids the use of transition metals and chemical oxidants, which can be hazardous and environmentally problematic. acs.org
Furthermore, electrochemical methods have been employed for the synthesis of various N-heterocycles through intramolecular dehydrogenative C-N cross-coupling reactions. nih.gov For instance, 1,2,4-triazolo[4,3-a]pyridines can be synthesized from aldehydes and 2-hydrazinopyridines in a one-pot, atom- and step-economical procedure without the need for external oxidants or metals. nih.gov Similarly, 1,2-disubstituted benzimidazoles have been synthesized via an intramolecular C(sp3)–H amination in an undivided electrolytic cell, showcasing the versatility of this approach. acs.org
Continuous-Flow Electrosynthesis of Isoquinoline Dione (B5365651) Analogs
The principles of electrochemical synthesis have been extended to continuous-flow systems, enabling efficient and scalable production of isoquinoline dione analogs. rsc.org A continuous-flow electrolytic cell has been successfully used for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides. rsc.orgresearchgate.net This system allows for a smooth scale-up of the reaction without altering the reaction conditions. rsc.org The use of continuous-flow technology in electrosynthesis offers advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety.
Table 3: Electrochemical Synthesis of Isoquinoline Derivatives
| Method | Starting Materials | Product | Key Features |
|---|---|---|---|
| Batch Electrosynthesis | N-Alkyl-N-methacryloyl benzamides, Sulfonylhydrazides | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Metal-free, Oxidant-free rsc.orgresearchgate.net |
| Continuous-Flow Electrosynthesis | N-Alkyl-N-methacryloyl benzamides, Sulfonylhydrazides | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Scalable, Efficient rsc.orgresearchgate.net |
| Intramolecular C-N Coupling | Aldehydes, 2-Hydrazinopyridines | 1,2,4-Triazolo[4,3-a]pyridines | One-pot, Atom-economical nih.gov |
| Intramolecular C(sp3)-H Amination | N-(2-aminophenyl)-N-benzylbenzamides | 1,2-Disubstituted benzimidazoles | Metal- and oxidant-free acs.org |
Photochemical and Radical-Mediated Synthesis of this compound Derivatives
Photochemical reactions provide a mild and efficient way to generate highly reactive intermediates, such as carbenes and radicals, which can then be used to construct complex molecular architectures. sioc-journal.cn These methods are particularly useful for the functionalization of heterocyclic scaffolds.
Photochemical Functionalization Strategies for Diazoisoquinoline Precursors
4-Diazoisoquinoline-1,3(2H,4H)-diones have been identified as versatile precursors for the photochemical functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. acs.orgnih.gov Irradiation with blue LEDs enables the introduction of various functional groups through O-H, S-H, and C-H insertion reactions. acs.orgnih.gov For example, fluorinated moieties can be effectively introduced in good yields in under two hours. acs.orgnih.gov The reaction is scalable and can be performed on a gram scale. nih.gov
The reactivity of these diazo compounds is influenced by their structure. Exchanging the 1-carbonyl group with a sulfoxide (B87167) moiety leads to a hypsochromic shift in the absorption of the diazo compound, necessitating the use of violet light for effective insertion reactions. acs.orgnih.gov These photochemical methods offer a mild alternative to traditional functionalization techniques. acs.orgnih.gov
Table 4: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones
| Light Source | Substrate | Reaction Type | Product |
|---|---|---|---|
| Blue LEDs | 4-Diazoisoquinoline-1,3(2H,4H)-dione | O-H, S-H, C-H Insertion | Functionalized isoquinoline-1,3(2H,4H)-diones acs.orgnih.gov |
| Violet LEDs | 4-Diazo-2H-benzo[e] rsc.orgacs.orgthiazin-3(4H)-one 1,1-dioxides | O-H, S-H Insertion | Functionalized 2H-benzo[e] rsc.orgacs.orgthiazin-3(4H)-one 1,1-dioxides acs.orgnih.gov |
Visible-Light-Promoted Radical Cyclization Approaches
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the construction of complex molecular architectures, including the this compound scaffold. These methods leverage the energy of visible light to initiate radical-based transformations under mild conditions, often avoiding the need for harsh reagents or high temperatures.
One notable approach involves a one-pot, four-step synthesis of spiro[indole-isoquinolines], which are complex derivatives containing the isoquinoline core. beilstein-journals.org This catalyst-free process is initiated by irradiating a mixture of an N-aryl tertiary amine (such as N-phenyl-tetrahydroisoquinoline), an electron-rich aniline (B41778), and an isocyanide with blue LEDs (451 nm) in the presence of bromotrichloromethane (B165885) (BrCCl₃). beilstein-journals.org The proposed mechanism begins with the visible-light-mediated oxidation of the N-aryl tertiary amine by BrCCl₃, generating a reactive iminium species. This intermediate then participates in a three-component Ugi-type reaction with the isocyanide and aniline to form an α-aminoamidine. A subsequent visible-light-mediated oxidation of this amidine furnishes a second iminium intermediate, which undergoes an intramolecular electrophilic aromatic substitution to yield the final spiro-indolenine product. beilstein-journals.org This method is notable for its operational simplicity, good yields, and scalability, allowing for the synthesis of complex structures from readily available starting materials without the need to isolate intermediates. beilstein-journals.org
Another significant strategy utilizes a visible-light-promoted decarboxylative radical cascade cyclization to access acylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones and indolo[2,1-a]isoquinolin-6(5H)-ones in water. rsc.org This reaction employs α-keto acids as acyl radical precursors. The process is believed to involve the formation of an electron donor-acceptor (EDA) complex between the α-keto acid and a suitable partner, which upon visible light irradiation, facilitates decarboxylation to generate an acyl radical. This radical then engages in a cascade cyclization with an appropriate substrate to form the polycyclic isoquinoline derivative. rsc.org This methodology has also been applied to synthesize acylated isoquinoline-1,3(2H,4H)-dione derivatives, showcasing the versatility of photoredox-generated acyl radicals in building the isoquinoline framework. rsc.org
Table 1: Examples of Visible-Light-Promoted Synthesis of Isoquinoline Derivatives
| Starting Materials | Photocatalyst/Promoter | Wavelength/Light Source | Product Type | Reference |
| N-Ph-THIQ, 3-methoxyaniline, tert-butyl isocyanide | Bromotrichloromethane (BrCCl₃) | Blue LEDs (451 nm) | Spiro[indole-THIQ] | beilstein-journals.org |
| N-arylglycines, quinoxalin-2-(1H)-ones | g-C₃N₄ or CsPbBr₃ | Visible Light | Imidazo[1,5-a]quinoxalinones | rsc.org |
| N-alkyl-N-methacryloylbenzamide, aryl aldehydes | None (Metal- and solvent-free) | Not Specified | Isoquinoline-1,3(2H,4H)-dione derivatives | nih.gov |
| Cinnamamides | None (Metal- and photocatalyst-free) | Visible Light | Functionalized Dihydroquinolinones | rsc.org |
Chemoenzymatic and Biocatalytic Routes to this compound Derivatives
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of complex chiral molecules like this compound derivatives. These approaches harness the stereo-, regio-, and chemoselectivity of enzymes to perform challenging chemical transformations.
A key biocatalytic step in the biosynthesis of aporphine (B1220529) alkaloids, which feature a 4H-dibenzo[de,g]quinoline core, is the enzymatic condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. acs.org This reaction is catalyzed by norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler-type reaction to form (S)-norcoclaurine. acs.org Subsequent enzymatic methylations and hydroxylations convert this intermediate into (S)-reticuline, a pivotal precursor for a wide array of isoquinoline alkaloids. acs.org This biosynthetic pathway highlights how enzymes can construct the fundamental isoquinoline skeleton with high enantiomeric purity.
In synthetic applications, enzymes are often used in combination with traditional chemical reactions. For instance, the chemoenzymatic total syntheses of (+)- and (−)-codeine utilize a dioxygenase enzyme in a key early step. researchgate.net Whole-cell fermentation of β-bromoethylbenzene using a recombinant Escherichia coli strain that overexpresses toluene (B28343) dioxygenase produces a cis-dihydrodiol. researchgate.net This chiral intermediate, generated with high enantioselectivity by the enzyme, serves as a versatile starting material. It is then elaborated through a series of chemical steps, including Mitsunobu couplings and intramolecular Heck cyclizations, to construct the complex polycyclic structure of codeine, which contains an isoquinoline motif. researchgate.net
Furthermore, biocatalytic dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of atropisomeric isoquinoline N-oxides. acs.org In this process, a rapidly racemizing biaryl aldehyde containing an isoquinoline N-oxide moiety is subjected to stereoselective reduction using a ketoreductase (KRED) enzyme. The enzyme selectively reduces one of the atropisomers to the corresponding alcohol, shifting the equilibrium and allowing for the conversion of the entire substrate into a single, enantiomerically enriched product. acs.org This method demonstrates the power of biocatalysis to control axial chirality, a challenging feature present in some complex isoquinoline derivatives. acs.org
Table 2: Chemoenzymatic and Biocatalytic Strategies for Isoquinoline Synthesis
| Enzyme | Substrate(s) | Transformation | Product/Intermediate | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | Pictet-Spengler Reaction | (S)-norcoclaurine | acs.org |
| Toluene Dioxygenase | β-bromoethylbenzene | cis-dihydroxylation | cis-dihydrodiol | researchgate.net |
| Ketoreductase (KRED) | Racemizing biarylpyridine and isoquinoline N-oxide aldehydes | Dynamic Kinetic Resolution (Stereoselective Reduction) | Enantiomerically enriched biaryl N-oxide alcohols | acs.org |
| Galactose Oxidase (GOase) | Prochiral biaryl diols | Desymmetrization (Atroposelective Oxidation) | Enantiomerically enriched atropisomeric diaryl ethers | acs.org |
Reactivity and Mechanistic Investigations of 4h Benzo De Isoquinoline
Electrophilic and Nucleophilic Reactions on the 4H-benzo[de]isoquinoline Scaffold
The reactivity of the this compound system towards electrophiles and nucleophiles is dictated by the electron distribution within its fused ring structure. The benzene (B151609) portion of the molecule is generally more susceptible to electrophilic attack, while the pyridine-like ring is prone to nucleophilic substitution, particularly when activated.
Electrophilic Substitution: Similar to its parent, isoquinoline (B145761), the this compound scaffold undergoes electrophilic substitution reactions primarily on the benzene ring. researchgate.net The nitrogen atom in the isoquinoline moiety deactivates the heterocyclic ring towards electrophilic attack. arsdcollege.ac.in Consequently, reactions like nitration and halogenation tend to occur at the 5- and 8-positions of the benzo[de]isoquinoline core. researchgate.netarsdcollege.ac.in For instance, nitration of benzo[de]isoquinoline-1,3-dione precursors using concentrated nitric and sulfuric acids introduces a nitro group at the 6-position. The electron-rich regions within both the quinoline (B57606) and isoquinoline rings make them amenable to electrophilic substitution. evitachem.com
Nucleophilic Substitution: Nucleophilic attack preferentially occurs on the heterocyclic part of the scaffold, especially at positions 1 and 3 if the latter is available. researchgate.netuop.edu.pk The carbonyl groups present in derivatives like 2-quinolin-6-yl-benzo[de]isoquinoline-1,3-dione (B4601295) are susceptible to nucleophilic attack, leading to a variety of derivatives. evitachem.com The synthesis of many benzo[de]isoquinoline derivatives involves nucleophilic substitution or condensation reactions. For example, reacting 6-bromobenzo[de]isochromene-1,3-dione with 2-aminoethanol results in derivatives with hydroxyethyl (B10761427) substituents.
Oxidation and Reduction Chemistry of this compound Systems
The this compound core can undergo both oxidation and reduction reactions, leading to a range of structurally modified compounds.
Oxidation: Oxidation of the this compound system can be achieved using various oxidizing agents. For instance, 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be oxidized with reagents like potassium permanganate (B83412) or chromium trioxide to introduce additional functional groups. Oxidation of isoquinoline itself with alkaline permanganate solution yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. researchgate.net A notable application is the oxidation of 4,7-di-tert-butylacenaphthene, which yields the corresponding naphthalic anhydride (B1165640), a precursor for 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. mdpi.com Furthermore, a metal-free, air-oxidation method provides a cascade approach to isoquinoline-1,3,4(2H)-triones. mdpi.com
Reduction: Reduction of the isoquinoline ring within the benzo[de]isoquinoline scaffold can be accomplished using catalytic hydrogenation. For example, hydrogen gas in the presence of a palladium catalyst can reduce the isoquinoline ring in 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. The reduction of isoquinoline is more complex than that of quinoline. researchgate.net Depending on the reducing agent, different products can be obtained. Sodium in liquid ammonia (B1221849) yields 1,2-dihydroisoquinoline, while tin and hydrochloric acid produce 1,2,3,4-tetrahydroisoquinoline. arsdcollege.ac.in Catalytic reduction can lead to the fully saturated octahydroisoquinoline. arsdcollege.ac.in
C-H Activation and Functionalization of this compound Derivatives
C-H bond activation has emerged as a powerful tool for the direct functionalization of the this compound scaffold, offering atom- and step-economical routes to novel derivatives. beilstein-journals.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials.
Transition metals such as rhodium have been effectively used to catalyze C-H activation and subsequent annulation reactions. For example, rhodium(III)-catalyzed C-H activation of benzamides followed by annulation with internal alkynes provides a pathway to functionalized isoquinolone derivatives. mdpi.com Similarly, rhodium(III) catalysis can direct the C-H functionalization of hydroxyl-containing substrates to access benzo[de]chromenes and isoquinoline derivatives. researchgate.net These methods often exhibit broad substrate scope and good functional group tolerance. beilstein-journals.orgmdpi.com
Metal-free approaches have also been developed. For instance, a metal-free radical-induced addition/cyclization of acrylamide (B121943) involves C(sp3)-H bond cleavage, alkylation, and intramolecular cyclization to synthesize 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net
Photochemical Transformations of this compound-Based Compounds
Photochemistry offers a mild and efficient way to generate reactive intermediates from this compound derivatives, enabling a variety of transformations. 4-Diazoisoquinoline-1,3(2H,4H)-diones are particularly useful precursors in this regard. nih.gov
Under photochemical conditions, these diazo compounds can generate carbenes, which then undergo various reactions. nih.govresearchgate.net For example, irradiation with blue or violet LEDs can promote O-H and S-H insertion reactions, allowing for the introduction of fluorinated moieties into the isoquinoline-1,3(2H,4H)-dione scaffold. nih.govacs.org The choice of light source can be crucial; for instance, 4-diazo-2H-benzo[e] thiazin-3(4H)-one 1,1-dioxides, which have a hypsochromically shifted λmax compared to 4-diazoisoquinoline-1,3(2H,4H)-diones, react more efficiently under violet light. acs.org
These photochemical methods are often scalable and can be performed under mild conditions. acs.org The generated intermediates can also participate in C-H insertion and cyclopropanation reactions. researchgate.netacs.org The stability of the starting material and product under irradiation can influence the reaction yield. acs.org
A summary of photochemical reactions of 4-diazoisoquinoline-1,3(2H,4H)-dione derivatives is presented below:
| Reaction Type | Reagents/Conditions | Product Type | Yield | Ref |
| O-H Insertion | Fluorinated alcohols, blue LEDs (455 nm) | Fluorinated derivatives | 60-71% | acs.org |
| S-H Insertion | Thiols, blue LEDs (455 nm) | Thioether derivatives | Moderate | acs.org |
| C-H Insertion | Arenes, blue LEDs (455 nm) | C-H insertion products | - | acs.org |
| O-H Insertion | Alcohols, violet LEDs (400 nm) | Ether derivatives | Moderate | acs.org |
| S-H Insertion | Thiols, violet LEDs (400 nm) | Thioether derivatives | Moderate | acs.org |
Reaction Mechanism Elucidation in this compound Chemistry
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Key mechanistic pathways in this compound chemistry include intramolecular cyclizations and radical-mediated processes.
Intramolecular cyclization is a fundamental strategy for constructing the this compound core. The Bischler-Napieralski reaction is a classic example, where a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid. researchgate.netuop.edu.pk The mechanism involves an initial attack of the dehydrating agent on the amide oxygen, followed by an intramolecular electrophilic substitution on the aromatic ring. arsdcollege.ac.in
Another important method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed cyclization. arsdcollege.ac.in The mechanism proceeds through the formation of an imine, which is then protonated to facilitate the intramolecular electrophilic attack. arsdcollege.ac.in
Quantum chemical calculations have been used to support the observed reactivity in the synthesis of benzo[de]isoquinolines from the interaction of peri-dilithionaphthalenes with organic cyanides, which proceeds through spontaneous cyclization. researchgate.net
Radical reactions provide a powerful avenue for the synthesis and functionalization of this compound derivatives. These reactions often proceed through cascade sequences, allowing for the rapid construction of complex molecules from simple precursors.
A notable example is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.orgnih.gov This process involves an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring to form isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov This reaction is advantageous as it can be performed under mild, metal-free, and solvent-free conditions. rsc.org
Metal-free radical relay addition/cyclization of activated alkenes with various C-H sources like ethers and alcohols has also been developed for the synthesis of functionalized 5,6-dihydrobenzo acs.orgresearchgate.netimidazo[2,1-a]isoquinolines. wiley.com Furthermore, photoinduced radical addition and cascade cyclization of N-acryloyl benzamides using alkanes as a source of alkyl radicals provides access to functionalized isoquinolinediones under metal-free and photocatalyst-free conditions. acs.org
Cycloaddition Reactions Involving this compound Moieties
The reactivity of the benzo[de]isoquinoline framework in cycloaddition reactions is centered on the in situ generation of reactive intermediates that can readily engage with dipolarophiles. Research has demonstrated that the saturated 2,3-dihydro-1H-benz[de]isoquinoline core can be manipulated to form a transient 1,3-dipole, specifically a benz[de]isoquinolinium-1-ide. rsc.orgrsc.org This ylide is the key species that participates in [3+2] cycloaddition reactions. rsc.org
The generation of the benz[de]isoquinolinium-1-ide intermediate is accomplished through the dehydration of 2-substituted 2,3-dihydro-1H-benz[de]isoquinoline N-oxides. rsc.org These N-oxides are synthesized by the oxidation of the corresponding 2,3-dihydro-1H-benz[de]isoquinolines. rsc.org When the N-oxide precursor is treated with acetic anhydride, it facilitates the elimination of water to form the highly reactive ylide. rsc.orgrsc.org This intermediate is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture. rsc.org
This methodology has been successfully applied to react the benz[de]isoquinolinium-1-ide dipole with both acetylenic and olefinic dipolarophiles to yield stable, polycyclic 1:1 cycloadducts. rsc.orgrsc.org
Reaction with Acetylenic Dipolarophiles
The reaction between the ylide generated from 2-methyl-2,3-dihydro-1H-benz[de]isoquinoline N-oxide and an acetylenic dipolarophile, dimethyl acetylenedicarboxylate, proceeds efficiently. rsc.org The reaction, conducted at -10 °C in the presence of acetic anhydride and triethylamine, yields the corresponding crystalline 1:1 adduct in high yield. rsc.org The structure of the product is consistent with a [3+2] cycloaddition across the alkyne. rsc.org
Reaction with Olefinic Dipolarophiles
When N-substituted maleimides are used as the olefinic dipolarophile, the cycloaddition reaction exhibits a high degree of stereoselectivity. rsc.org The reactions of the ylides derived from both 2-methyl- and 2-phenyl-2,3-dihydro-1H-benz[de]isoquinoline N-oxides with N-methylmaleimide and N-phenylmaleimide result in the exclusive or predominant formation of the endo-adducts. rsc.orgrsc.org This stereochemical outcome is a significant finding, offering insight into the transition state geometry of the cycloaddition. It stands in stark contrast to the cycloaddition behavior of the analogous sulfur-containing heterocycle, naphtho[1,8-cd]thiopyran, which yields exo-adducts with maleimides. rsc.org The stereochemistry of the maleimide (B117702) cycloadducts was determined using nuclear magnetic resonance (n.m.r.) spectroscopy. rsc.orgrsc.org
The table below summarizes the key findings from these cycloaddition reactions.
Table 1: 1,3-Dipolar Cycloaddition Reactions of in situ Generated Benz[de]isoquinolinium-1-ides
| Precursor (N-Oxide) | Dipolarophile | Yield (%) | Product Stereochemistry | Ref |
|---|---|---|---|---|
| 2-methyl-2,3-dihydro-1H-benz[de]isoquinoline N-oxide | Dimethyl acetylenedicarboxylate | 83% | Not applicable | rsc.org |
| 2-methyl-2,3-dihydro-1H-benz[de]isoquinoline N-oxide | N-methylmaleimide | 68% | endo | rsc.org |
| 2-methyl-2,3-dihydro-1H-benz[de]isoquinoline N-oxide | N-phenylmaleimide | 70% | endo | rsc.org |
Functionalization and Derivatization Strategies of the 4h Benzo De Isoquinoline Core
Regioselective and Stereoselective Functionalization of 4H-benzo[de]isoquinoline
The precise control of substituent placement on the this compound nucleus is paramount for establishing structure-activity relationships. Research has focused on directing functionalization to specific positions, often leveraging the inherent reactivity of the heterocyclic system or employing advanced catalytic methods.
A notable strategy involves the regioselective metalation of alkoxy-substituted isoquinolines. For instance, direct ring metalation of alkoxy-isoquinolines at the C-1 position, followed by quenching with iodine, yields 1-iodoisoquinolines. d-nb.info These intermediates are pivotal for further functionalization, such as Suzuki cross-coupling reactions. d-nb.info While this demonstrates C-1 functionalization in a related system, direct regioselective functionalization of the pre-formed this compound core is also an active area of investigation.
In a related context, the development of stereoselective synthetic routes has been critical, particularly for producing chiral molecules with defined three-dimensional arrangements. For example, the stereoselective synthesis of C4-substituted benzo[a]quinolizidines, which can be viewed as complex derivatives of the isoquinoline (B145761) framework, has been achieved through redox-controlled catalytic C-C bond-forming reactions. acs.org This involved an aerobic DDQ-catalyzed allylation of N-Cbz tetrahydroisoquinolines, followed by a sequence of cross-metathesis and palladium-catalyzed hydrogenation, which ultimately establishes a single diastereomer. acs.org Such stereocontrolled approaches are vital for the synthesis of biologically active alkaloids and their analogues.
Furthermore, photochemical methods have emerged as a mild and effective tool for functionalization. The introduction of fluorinated moieties into the related isoquinoline-1,3(2H,4H)-dione scaffold has been accomplished via photochemical O–H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.orgacs.orgacs.org These reactions proceed under mild blue LED irradiation and are compatible with gram-scale synthesis. acs.orgacs.org
Introduction of Diverse Substituents on the this compound Skeleton
The introduction of a wide range of substituents onto the this compound framework is a key strategy for fine-tuning its properties. Various synthetic methods have been developed to install alkyl, aryl, amino, and other functional groups at different positions of the scaffold.
One direct approach involves the reaction of peri-dilithionaphthalenes with organic cyanides. This method leads to the formation of 1-amino-1,3-diaryl-1H-benzo[de]isoquinolines when aromatic nitriles are used with unsubstituted 1,8-dilithionaphthalene. researchgate.net When tert-butylcyanide is employed, the reaction yields 1-amino-3,4-di-tert-butyl-4H-benzo[de]isoquinolines. researchgate.net
Palladium-catalyzed cross-coupling reactions are also instrumental in introducing aryl groups. For instance, the Suzuki coupling of 1-iodoisoquinolines with boronic esters has been used to synthesize 1-arylisoquinolines, which are precursors to more complex fused systems. d-nb.infobeilstein-journals.org Similarly, a palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones allows for the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones. organic-chemistry.org
The synthesis of substituted 1H-benzo[de]isoquinoline-1,3(2H)-diones, also known as substituted naphthalimides, provides a wealth of examples for derivatization. These compounds can be functionalized on both the naphthalene (B1677914) ring system and at the N-2 position. For example, various substituted naphthalimides with a 6-bromo, 6-nitro, or 5-nitro group have been prepared and further derivatized at the nitrogen atom with chloroethyl or chloropropyl chains. google.com The amino group can also be introduced at the N-2 position, leading to compounds like 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione. cymitquimica.com
The following table summarizes various substituents that have been introduced onto the benzo[de]isoquinoline skeleton and related precursors.
| Position of Substitution | Substituent Type | Synthetic Method | Precursor/Scaffold |
| 1 | Aryl | Suzuki Coupling | 1-Iodoisoquinoline |
| 1, 3 | Diaryl, Amino | Reaction with Aromatic Nitriles | 1,8-Dilithionaphthalene |
| 3, 4 | Di-tert-butyl, Amino | Reaction with tert-Butylcyanide | 1,8-Dilithionaphthalene |
| 4 | Aryl | Palladium-catalyzed Cross-coupling | Isoquinoline-1,3(2H,4H)-dione |
| 4 | Fluorinated moieties | Photochemical O-H Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-dione |
| 2 | Benzyl (B1604629) | Not specified | 1H-Benzo[de]isoquinoline-1,3(2H)-dione |
| 2 | Amino | Not specified | 1H-Benzo[de]isoquinoline-1,3(2H)-dione |
| 2 | Chloroethyl, Chloropropyl | Reaction with haloalkanes | Substituted 1H-Benzo[de]isoquinoline-1,3(2H)-dione |
| 5, 6 | Bromo, Nitro | Not specified | 1H-Benzo[de]isoquinoline-1,3(2H)-dione |
Synthesis of Polycyclic and Fused Systems Incorporating this compound
The this compound core serves as a fundamental building block for the construction of more complex, polycyclic, and fused heterocyclic systems. Many of these larger structures are found in naturally occurring alkaloids with significant biological activities.
A prominent class of such compounds is the aporphine (B1220529) alkaloids, which are based on the 4H-dibenzo[de,g]quinoline structure. nih.govacs.orgresearchgate.netrsc.org The synthesis of the aporphine scaffold often involves an intramolecular biaryl coupling of a 1-benzylisoquinoline (B1618099) precursor. beilstein-journals.org For example, a palladium-catalyzed intramolecular phenol (B47542) ortho-arylation can be used to form the key tetracyclic aporphine framework. nih.gov Another approach utilizes benzyne (B1209423) chemistry to couple isoquinoline derivatives with silylaryl triflates, providing rapid access to functionalized aporphine scaffolds. nih.gov
Closely related to the aporphines are the oxoisoaporphine alkaloids, which possess a 7H-dibenzo[de,h]quinolin-7-one core. d-nb.infobeilstein-journals.org Their synthesis can be achieved through the intramolecular acylation of 1-arylisoquinoline carboxylic acids using reagents like Eaton's reagent. beilstein-journals.org This cyclization step is sensitive to the electronic properties of the aromatic ring. beilstein-journals.org
Furthermore, the this compound motif is a component of other complex fused systems. For instance, novel 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones have been synthesized from 1,4-naphthoquinone, arylaldehydes, and enaminones in a two-step process. mdpi.com These syntheses demonstrate the versatility of building upon the core structure to create diverse polycyclic architectures. The synthesis of benzo[a]quinolizidines, another class of fused isoquinoline derivatives, has been achieved through methods like aza-Michael addition followed by oxidative Mannich cyclization. researchgate.net
The following table highlights some of the key polycyclic and fused systems derived from or incorporating the this compound skeleton.
| Fused System | Core Structure | Key Synthetic Strategy |
| Aporphine Alkaloids | 4H-Dibenzo[de,g]quinoline | Intramolecular biaryl coupling (e.g., Pd-catalyzed) |
| Oxoisoaporphine Alkaloids | 7H-Dibenzo[de,h]quinolin-7-one | Intramolecular acylation (e.g., with Eaton's reagent) |
| Benzo[j]phenanthridinequinones | Benzo[j]phenanthridine | Multi-component reaction from 1,4-naphthoquinone |
| Benzo[g]pyrimido[4,5-c]isoquinolinequinones | Benzo[g]pyrimido[4,5-c]isoquinoline | Multi-component reaction from 1,4-naphthoquinone |
| Benzo[a]quinolizidines | Benzo[a]quinolizidine | Aza-Michael addition/oxidative Mannich cyclization |
Development of Isotopic Variants of this compound for Advanced Research Applications
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research, facilitating studies in metabolic pathways, reaction mechanisms, and advanced imaging techniques. imperial.ac.uknih.gov The development of methods for introducing stable isotopes, such as ¹⁵N, into the this compound skeleton is therefore of significant interest.
A practical and general method for the ¹⁵N-labeling of azines, including isoquinoline, has been developed, which holds promise for its application to the this compound system. nih.gov This protocol, termed ¹⁵NRORC (¹⁵N-Ring Opening/Ring Closing), involves the activation of the azine heterocycle with an electron-deficient arene. This activation facilitates the substitution of the nitrogen atom with a specifically designed ¹⁵N-labeled reagent through an ANRORC-type (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov
This strategy allows for a high degree of isotopic enrichment and is applicable to a wide range of azine substrates. nih.gov The ability to introduce ¹⁵N into the heterocyclic core is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy-based studies and for applications in magnetic resonance imaging (MRI). nih.gov For instance, the SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shielded Environments to Allow Hyperpolarization at High-field) technology can utilize ¹⁵N-labeled azines to induce nuclear spin polarization, enhancing signal intensity in MRI applications. nih.gov
While a direct synthesis of an isotopically labeled this compound using this method has not been explicitly reported in the reviewed literature, the successful labeling of the parent isoquinoline ring suggests a strong potential for its adaptation. nih.gov The application of such labeling techniques could enable detailed investigations into the biological fate and mechanism of action of this compound-based compounds. For example, a short formal synthesis of the drug ¹⁵N-solifenacin, which contains a tetrahydroisoquinoline moiety, was demonstrated using a labeled isoquinoline precursor, highlighting the practical utility of this labeling methodology for complex, biologically relevant molecules. nih.gov
Advanced Structural and Spectroscopic Characterization of 4h Benzo De Isoquinoline Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4H-benzo[de]isoquinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide direct information about the carbon skeleton and the number of protons attached to each carbon. bhu.ac.in
In ¹H NMR spectra of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, the aromatic protons typically appear in the downfield region, for instance between δ 7.79 and 8.62 ppm. For certain derivatives, such as 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, the ¹H NMR spectrum in DMSO-d₆ shows a characteristic doublet for the ¹³CH₃ group at δ 142.2 Hz due to ¹JCH coupling. mdpi.com
¹³C NMR spectroscopy is equally vital. The carbonyl carbons of the imide functionality in 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione resonate at approximately δ 168–170 ppm. In other derivatives, these carbonyl signals can be found around δ 162-165 ppm. rsc.org The chemical shifts are sensitive to substitution on the naphthalimide core. For example, in 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, the ¹³C methyl peak appears at 28.6 ppm as a quartet of doublets, indicating coupling with both its attached protons and the central nitrogen of the triazene (B1217601) chain. mdpi.com
To overcome the complexity of spectra from intricate derivatives, advanced 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY are employed. ipb.ptresearchgate.net These methods are crucial for assigning all proton and carbon signals unambiguously. researchgate.net For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments allow for the correlation of protons to carbons over two or three bonds, which was instrumental in confirming the esterification at the C-28 position in a nor-lupane triterpene derivative by correlating a proton signal at δ 5.95 to a carbonyl carbon at δ 174.7. scielo.br Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) helps in determining the stereochemistry by identifying protons that are close in space. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not Specified | 7.79–8.62 (aromatic protons) | 168–170 (C=O) | |
| 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | DMSO-d₆ | ¹³CH₃ doublet (¹JCH = 142.2 Hz) | ¹³CH₃ at 28.6 ppm, C=O not specified | mdpi.com |
| N-hexyl-4-bromo-1,8-naphthalimide derivative | DMSO-d₆ | 8.50 (d, J = 7.2 Hz, 1H), 8.47 (d, J = 8.4 Hz, 1H), 8.26 (d, J = 7.9 Hz, 1H), 4.01 (t, J = 7.1 Hz, 2H) | 164.50, 162.89 (C=O), 132.59, 131.84, 131.58, 131.34, 130.96, 129.75, 129.13, 128.78, 128.24, 124.88, 122.70, 121.92, 38.40, 26.73, 25.21 | rsc.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound Analogs
The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous scattering (or resonant scattering), which occurs when the X-ray frequency is close to an atom's natural absorption frequency. thieme-connect.de For organic compounds, the presence of a heavy atom (Z > 15, like P, S, Cl, or Br) often provides a sufficiently strong anomalous scattering signal to confidently assign the absolute stereochemistry. thieme-connect.denih.gov The Flack parameter, derived from the refinement of crystallographic data, is a key indicator for the correctness of the assigned absolute structure. nih.gov
For example, the crystal structure of 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide (B87167) monosolvate was determined, revealing a nearly planar β-lactam ring. iucr.org The dihedral angles between this ring and the attached phenyl and benzo[de]isoquinoline groups were precisely measured, providing a detailed picture of the molecule's conformation. iucr.org In another study, the absolute configuration of haliclonacyclamine derivatives was established for the first time through X-ray crystallography. researchgate.net Similarly, the absolute configuration of isosilybin (B7881680) A was unequivocally determined by analyzing a heavy-atom analogue, 7-(4-bromobenzoyl)isosilybin A. nih.gov
Single-crystal X-ray diffraction studies on benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes have revealed strong π–π stacking interactions with intermolecular distances between 3.31 and 3.41 Å, highlighting how different end-fused groups influence molecular packing arrangements. rsc.org
Table 2: Crystallographic Data for a this compound Analog
| Compound | Formula | Key Structural Features | Source |
|---|---|---|---|
| 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate | C₂₈H₁₉N₂O₄·C₂H₆OS | β-lactam ring is almost planar. Dihedral angles with methoxy- and chlorophenyl rings are 1.92(11)° and 83.23(12)° respectively. Dihedral angle with 1H-benzo[de]isoquinoline-1,3(2H)-dione group is 74.90(10)°. | iucr.org |
| Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes (e.g., BQD-TZ) | Varies | Strong π–π stacking with intermolecular distances of 3.31–3.41 Å. | rsc.org |
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic and Photophysical Properties of this compound Compounds
Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopies are powerful tools for probing the electronic structure and excited-state properties of this compound compounds. These techniques provide insights into electronic transitions, absorption and emission wavelengths, and fluorescence quantum yields, which are critical for applications in materials science and bio-imaging. mdpi.comscispace.com
The UV-Vis absorption spectra of this compound derivatives are characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, including substituents and the extent of conjugation. scispace.com For example, in a series of 1-(isoquinolin-3-yl)aryl-2-ones, the introduction of an electron-donating group (-OCH₃) or an electron-accepting group (-NO₂) at the C-4 position of the phenyl ring resulted in a significant bathochromic (red) shift of the absorption band by 42 nm and 48 nm, respectively. mdpi.com Similarly, the UV-Vis spectrum of 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione shows a different λmax compared to its sulfoxide analogue, indicating a change in the electronic environment. nih.govacs.org
Photoluminescence (fluorescence) spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Benzo[de]isoquinoline derivatives often exhibit fluorescence, with emission wavelengths typically in the green region of the spectrum (454–482 nm) and quantum yields reaching up to 54% in some cases. chimicatechnoacta.ru The photophysical properties, including absorption and emission maxima, are influenced by the molecular structure and the solvent environment. scispace.comnih.gov For instance, a study on benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes showed that varying the end-fused group (1,2,5-thiadiazole, acenaphthylene, or phenanthrene) systematically tuned the optical and electronic properties. rsc.org
Table 3: Photophysical Properties of Selected this compound Derivatives
| Compound Class | Solvent | Absorption Maxima (λmax abs, nm) | Emission Maxima (λmax em, nm) | Quantum Yield (ΦF) | Source |
|---|---|---|---|---|---|
| Benzo[de]naphtho[1,8-gh]quinolines | Not Specified | 441 | 454–482 | Up to 0.54 | chimicatechnoacta.ru |
| 1-(Isoquinolin-3-yl)phenyl-2-one (7a) | 0.1 M H₂SO₄ | 302 | 410 | Not Specified | mdpi.comnih.gov |
| 1-(Isoquinolin-3-yl)-4-methoxyphenyl-2-one (7b) | 0.1 M H₂SO₄ | 344 | 422 | Not Specified | mdpi.comnih.gov |
| BQD-TZ (azaacene) | Dichloromethane | 548 | 572, 617 | 0.12 | rsc.org |
| BQD-AP (azaacene) | Dichloromethane | 519 | 538, 577 | 0.14 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational states of molecules and serves as a powerful method for functional group identification and structural characterization of this compound systems. mdpi.com
IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations, providing a unique "fingerprint" spectrum for a compound. nih.gov For derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, the IR spectra are dominated by strong absorption bands characteristic of the imide functional group. A prominent feature is the C=O stretching vibration, which typically appears around 1650-1700 cm⁻¹. mdpi.com For instance, 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione shows a strong band at ~1700 cm⁻¹, while another derivative, 3,8d, displays this band at 1655.96 cm⁻¹. cardiff.ac.uk Aromatic C-H stretching vibrations are also observed, generally around 3050 cm⁻¹.
Raman spectroscopy, an inelastic light scattering technique, provides complementary vibrational information. mdpi.com It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy. In the Raman spectrum of isoquinoline (B145761) derivatives, strong vibrations associated with the C-C stretching of the isoquinoline (benzo-) part are often dominant. db-thueringen.de The development of advanced techniques like Resonance Raman (RR) spectroscopy, where the excitation laser is tuned to an electronic absorption band, can significantly enhance the signal of specific chromophoric parts of the molecule. acs.org For complex systems, computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to perform normal coordinate analysis and achieve a detailed assignment of vibrational modes. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound Derivatives
| Compound/Derivative Class | Technique | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|---|
| 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | IR | Imide C=O stretch | ~1700 | |
| 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | IR | Aromatic C-H stretch | ~3050 | |
| 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione | IR | N-H stretch | 3272 | mdpi.com |
| 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione | IR | C=O stretch | 1674, 1650 | mdpi.com |
| Naphthalimide derivative 3,8d | IR | C=O stretch | 1655.96 | cardiff.ac.uk |
Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Compound Characterization
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound derivatives and to elucidate their structures through the analysis of fragmentation patterns. nih.gov Techniques such as Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS) are commonly employed. acs.org
In ESI-MS, molecular ion peaks, often corresponding to the protonated molecule [M+H]⁺, are readily observed, confirming the molecular mass of the compound. For example, the parent compound of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione shows a molecular ion peak at m/z 198 [M+H]⁺.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information. nih.govresearchgate.net The fragmentation behavior of isoquinoline alkaloids is often characteristic of their structural class. For instance, isoquinoline alkaloids can be categorized based on the observation of [M-NHR₁R₂]⁺ fragment ions. nih.govresearchgate.net The presence of specific functional groups leads to predictable neutral losses; for example, vicinal methoxy (B1213986) and hydroxy groups can lead to the loss of a CH₃OH moiety. nih.govresearchgate.net The study of these fragmentation pathways provides a solid foundation for the rapid identification and structural elucidation of new or related compounds in complex mixtures. nih.govresearchgate.net In some cases, computational chemistry is used to further investigate and confirm the mechanisms of interesting fragmentation behaviors. nih.gov
Chiroptical Spectroscopy in Stereochemical Investigations of Chiral this compound Derivatives
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for investigating the stereochemistry of chiral this compound derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure and absolute configuration. nih.gov
The CD spectrum of a chiral molecule is highly sensitive to its conformation and the spatial arrangement of its chromophores. The resulting spectrum, often showing positive and negative bands (a "couplet"), can be used as a unique fingerprint for a specific enantiomer. scirp.org For example, the absolute configuration of isosilybin A was previously investigated using electronic circular dichroism in conjunction with X-ray crystallography. nih.gov
The combination of CD spectroscopy with other techniques provides a powerful approach for stereochemical assignment. For instance, the absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with that of a reference compound of known stereochemistry or with spectra predicted by theoretical calculations. nih.gov While X-ray crystallography provides the definitive absolute configuration for a molecule in the solid state, CD spectroscopy offers the advantage of studying the molecule's stereochemistry in solution, which is often more relevant to its biological or chemical activity. The induced CD (ICD) spectrum can also be measured for systems where a chiral molecule interacts with an achiral one. rsc.org
Theoretical and Computational Investigations of 4h Benzo De Isoquinoline
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction of 4H-benzo[de]isoquinoline
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of this compound and its derivatives. fz-juelich.de These quantum chemical calculations offer a detailed understanding of the molecule's behavior at the electronic level.
HOMO-LUMO Energy Calculations and Electron Affinity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov
DFT calculations have been employed to determine the HOMO and LUMO energy levels of various benzo[de]isoquinoline derivatives. For instance, in a study of (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, the HOMO-LUMO energy gap was calculated to be 2.806 eV, suggesting high chemical reactivity. nih.gov In another series of D-π-A conjugated molecules based on a different core, DFT calculations revealed HOMO-LUMO bandgaps in the range of 2.01–2.23 eV. researchgate.net The introduction of a strong electron-accepting benzo[de]isoquinoline-1,3-dione unit into asymmetric azaacenes resulted in high electron affinity values, calculated to be between 3.69 and 3.87 eV. rsc.org
These calculations are instrumental in predicting the electron-donating and electron-accepting capabilities of these molecules, which is vital for their application in organic electronics. ossila.com The electron affinity, a measure of a molecule's ability to accept an electron, can be predicted from these calculations and has been shown to correlate with experimentally determined reduction potentials. beilstein-journals.org
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |
| (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione | Data not available | Data not available | 2.806 | DFT/B3LYP/6–31+G(d) nih.gov |
| BQD-TZ | Data not available | Data not available | Data not available | DFT/B3LYP/6-31G(d,p) rsc.org |
| BQD-AP | Data not available | Data not available | Data not available | DFT/B3LYP/6-31G(d,p) rsc.org |
| BQD-PA | Data not available | Data not available | Data not available | DFT/B3LYP/6-31G(d,p) rsc.org |
Note: Specific HOMO and LUMO energy values were not provided in the searched literature for all compounds, but the energy gap and electron affinity were highlighted.
Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices for this compound
Beyond HOMO-LUMO energies, DFT calculations can provide a suite of reactivity descriptors that quantify the electrophilic and nucleophilic nature of molecules. These descriptors include ionization potential, chemical potential, hardness, and electrophilicity index. mdpi.com For instance, a computational analysis of isoquinoline (B145761) indicated it is a molecule of moderate kinetic stability with significant electron-donating capacity. researchgate.net The electrophilicity index can help in understanding the reactivity of these compounds in various chemical reactions. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound Derivatives
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For derivatives of this compound, MD simulations can provide insights into how these molecules behave in solution or when interacting with biological targets. fu-berlin.de These simulations can reveal stable conformations and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding their properties and functions. researchgate.net For example, MD simulations have been used to investigate the binding modes of related heterocyclic compounds in protein active sites. mdpi.com
Computational Studies of Reaction Pathways and Transition States in this compound Synthesis and Transformations
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and transformation of this compound derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. rsc.orgresearchgate.net For example, quantum chemical calculations have been used to support the observed reactivity in the transformation of peridilithionaphthalenes into benzo[de]isoquinolines. researchgate.net These studies can help in optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Prediction of Photophysical Properties (e.g., Absorption/Emission Maxima, Quantum Yields) of this compound-Based Fluorophores
Many this compound derivatives exhibit interesting photophysical properties, making them promising candidates for use as fluorophores. Time-dependent DFT (TD-DFT) is a common computational method used to predict the absorption and emission spectra of these molecules. nih.gov These calculations can estimate the wavelengths of maximum absorption and emission, as well as provide insights into the nature of the electronic transitions involved. rsc.org For example, for some isoquinoline derivatives, the absorption and emission maxima have been recorded, showing values around 406 nm and 494-495 nm, respectively, although with low quantum yields in some cases. mdpi.com Computational studies can help in understanding the factors that influence these properties, such as the effect of substituents and solvent polarity, thereby guiding the design of new fluorophores with desired characteristics. mdpi.com
| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |
| Isoquinoline Derivative 8 mdpi.com | 406 | 494 | 0.223 x 10⁻¹³ | Not specified |
| Isoquinoline Derivative 9 mdpi.com | 406 | 495 | 0.053 | Not specified |
| N-methyl analog of 3e mdpi.com | Not specified | Not specified | 0.479 | Not specified |
Ligand-Target Interaction Modeling using this compound Scaffolds
The this compound scaffold is present in many biologically active molecules. Molecular docking and other ligand-target interaction modeling techniques are used to predict and analyze how these compounds bind to biological macromolecules, such as proteins and nucleic acids. mdpi.comnih.gov These computational methods can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity of a ligand. nih.govacs.org For example, molecular docking studies have been performed on 2-aminobenzo[de]isoquinoline-1,3-dione derivatives to investigate their interaction with the active site of HSV-1 thymidine (B127349) kinase. nih.govresearchgate.net Such studies are crucial in the field of drug discovery for the rational design of new and more potent therapeutic agents. rsc.org
| Compound Class | Target Protein | Key Findings |
| 1H-benzo[de]isoquinoline-1,3(2H)-diones | Hepatitis C Virus NS5B Polymerase | Binds to the non-nucleoside binding site Thumb Site II. acs.org |
| 2-Aminobenzo[de]isoquinoline-1,3-diones | HSV-1 Thymidine Kinase | Investigation of ligand-receptor interactions in the active site. nih.govresearchgate.net |
| Piperazine-linked 1,8-naphthalimide (B145957) derivatives | Carbonic anhydrase IX (CAIX) | Docking studies revealed binding affinities and interactions with key residues. mdpi.com |
Advanced Applications of 4h Benzo De Isoquinoline in Materials Science and Engineering
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials Incorporating 4H-benzo[de]isoquinoline
Derivatives of this compound, particularly those based on the 1,8-naphthalimide (B145957) structure, are prominent in the field of organic light-emitting diodes (OLEDs). These compounds are utilized for their high fluorescence quantum yields and the ability to tune emission colors from blue to red by modifying their chemical structure. researchgate.netscispace.com
Researchers have synthesized D-π-A (donor-π-acceptor) structured fluorophores where the 1,8-naphthalimide unit acts as the acceptor. For instance, by incorporating an electron-rich 4-dimethylaminophenyl donor, red-emitting materials have been developed. rsc.org The strategic substitution on the naphthalimide core allows for the fine-tuning of the emission wavelength. For example, replacing an n-hexyl group with a bulkier 2,6-di(isopropyl)phenyl group can reduce concentration quenching, a common issue in solid-state emitters. rsc.org Further modification of the donor group to a more electron-donating 1,1,7,7-tetramethyljulolidin-9-yl substituent can enhance the chromaticity of the emitted light. rsc.org
One study reported a standard-red OLED using a 1,8-naphthalimide derivative as the dopant, achieving Commission Internationale de L'Eclairage (CIE) coordinates of (0.67, 0.32), a maximum external quantum efficiency of 1.8%, and a maximum current efficiency of 0.7 cd A⁻¹. rsc.org These findings underscore the potential of 1,8-naphthalimide derivatives as promising materials for standard-red OLED applications. rsc.org Furthermore, some derivatives have been designed to function as non-doping emissive materials, simplifying the fabrication of OLED devices. researchgate.net The development of thermally activated delayed fluorescence (TADF) materials based on 1,8-naphthalimide derivatives has also shown promise for achieving high-efficiency OLEDs. rsc.org
Table 1: Performance of an OLED Device with a this compound Derivative
| Device Configuration | Guest Dopant | CIE Coordinates | Max. External Quantum Efficiency | Max. Current Efficiency |
|---|---|---|---|---|
| ITO/MoO₃ (1 nm)/TcTa (40 nm)/CzPhONI:Nap3 (14 wt%) (20 nm)/TPBI (45 nm)/LiF (1nm)/Al (80 nm) | (E)-2-(2,6-di(isopropyl)phenyl)-6-(2-(1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)vinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap3) | (0.67, 0.32) | 1.8% | 0.7 cd A⁻¹ |
Data sourced from a study on red-emissive D-π-A-structured fluorophores. rsc.org
Functional Polymers and Copolymers with this compound Moieties
The incorporation of this compound moieties into polymer structures imparts unique photophysical and chemical properties to the resulting materials. These functional polymers find applications in various fields, including coatings, sensors, and optoelectronics.
For example, polymers with pendant 1,8-naphthalimide groups have been synthesized and investigated for their fluorescent sensing capabilities. researchgate.net In one instance, a copolymer of methyl methacrylate (B99206) and a methacrylate monomer bearing a 6-(4-methylpiperazin-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl]ethyl group was created. researchgate.net In this system, the alkylated tertiary amine acts as an electron donor, quenching the fluorescence of the naphthalimide fluorophore through a photo-induced electron transfer (PET) process. The fluorescence can be "switched on" by protonation of the amine, which disrupts the PET process. researchgate.net This demonstrates the potential for creating stimuli-responsive polymeric materials.
The synthesis of functional polyacrylates incorporating these moieties allows for the development of advanced coatings. For instance, a terpolymer of butyl acrylate, acetoacetoxy ethyl methacrylate, and hydroxyethyl (B10761427) methacrylate can serve as a polymer matrix for creating self-stratifying coatings. researchgate.net The inclusion of this compound derivatives can further enhance the functionality of such coatings, for example, by providing UV absorption or fluorescent properties.
Supramolecular Assemblies and Coordination Polymers Utilizing this compound Ligands
The rigid structure of this compound and its derivatives makes them excellent candidates for constructing well-defined supramolecular assemblies and coordination polymers. These materials are of interest for applications in sensing, catalysis, and gas storage. spruijtlab.com
Coordination polymers can be formed by linking metal ions with organic ligands containing this compound units. For instance, a ligand based on 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid has been used to synthesize coordination polymers with zinc. researchgate.net The resulting structures and their photoluminescence properties are of significant interest for developing new functional materials. The self-assembly of these building blocks can lead to diverse architectures, from one-dimensional chains to complex three-dimensional networks. nih.govnih.gov
The design of these assemblies can be controlled by the choice of the metal ion and the specific functional groups on the this compound ligand. nih.gov For example, the use of ditopic nitrogen ligands in conjunction with a bis-zinc(II)-salphen complex can lead to the formation of either coordination polymers or discrete supramolecular boxes, depending on the length of the ligand. nih.gov
Development of Organic Sensors and Chemosensors based on this compound (e.g., Nitro Explosives Detection)
Derivatives of this compound have proven to be highly effective as fluorescent chemosensors for the detection of various analytes, with a notable application in the detection of nitroaromatic explosives. chimicatechnoacta.rursc.org The sensing mechanism often relies on fluorescence quenching upon interaction of the fluorophore with the analyte.
Researchers have designed and synthesized benzo[de]naphtho[1,8-gh]quinolines, which are aza-analogs of perylene, and studied their sensory response to nitroanalytes. chimicatechnoacta.ru These compounds exhibit fluorescence emission in the range of 454–482 nm with quantum yields up to 54%. chimicatechnoacta.ru Upon titration with nitro explosives like 2,4,6-trinitrophenol (picric acid), a significant quenching of fluorescence is observed. The Stern-Volmer constants, which indicate the efficiency of quenching, can be as high as 21587 M⁻¹, with detection limits reaching as low as 1.4 ppm. chimicatechnoacta.ru
"Bolas-type" chemosensors, where two polycyclic aromatic hydrocarbon (PAH) fluorophores are linked by a chain, have also been developed for nitro-explosive detection. nih.gov These molecules can "trap" nitroaromatic analytes, leading to quenching of their excimer emission. nih.gov This approach has been used for the detection of TNT and DNT in aqueous media. nih.gov
Table 2: Detection Limits of Benzo[de]naphtho[1,8-gh]quinolines for Nitro Explosives
| Analyte | Detection Limit (ppm) |
|---|---|
| RDX | 22.4 |
| DNT | 12.5 |
| Picric Acid (PA) | 1.4 |
Data from a study on fluorophores for the visual detection of nitro-containing explosives. chimicatechnoacta.ru
Photonic Applications and Fluorescent Probes Incorporating this compound Derivatives
The strong fluorescence and tunable photophysical properties of this compound derivatives make them ideal for various photonic applications, including the development of fluorescent probes for biological and environmental sensing. researchgate.netmdpi.com
These derivatives, particularly 1,8-naphthalimides, can be functionalized to act as "turn-on" or "turn-off" fluorescent probes. researchgate.net For example, a probe for hydrogen sulfide (B99878) (H₂S) was designed using 6-azido-2-(pyridin-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. researchgate.net This probe shows a significant increase in fluorescence intensity in the presence of H₂S, allowing for its visual recognition in environmental samples and living cells with a detection limit of 1.2 μM. researchgate.net
Another example is the development of fluorescent probes for metal cations. A polyamidoamine dendrimer with peripheral 4-dimethylaminoethylamine-1,8-naphthalimide groups acts as a photoinduced electron transfer (PET) sensor for ions like Fe²⁺, Ni²⁺, Zn²⁺, and Pb²⁺. researchgate.net The presence of these metal ions enhances the fluorescence of the probe. researchgate.net Furthermore, the sensitivity of naphthalimide-based PET fluorescent probes can be enhanced through strategic substitutions, such as the introduction of a 4-methoxy group, which improves the molar extinction coefficient and fluorescence quantum yield. mdpi.com
Photo-Induced Electron Transfer Systems and Fluorescence Switchers from this compound Compounds
The this compound framework is a key component in the design of molecular systems that exhibit photo-induced electron transfer (PET), leading to applications as fluorescence switchers and molecular-scale electronic devices. anr.fr
In a typical PET-based fluorescent probe, a fluorophore (like a 1,8-naphthalimide derivative) is connected to a recognition group via a non-conjugated linker. rsc.org In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the recognition group. Upon binding of an analyte to the recognition site, the PET process is inhibited, and the fluorescence is "switched on." rsc.org
Ferrocene (B1249389) derivatives containing a 4-amino-1,8-naphthalimide (B156640) moiety have been synthesized to study PET processes. researchgate.net The electrochemical data for these compounds indicate that PET from the ferrocenyl unit to the naphthalimide moiety is thermodynamically feasible. researchgate.net Such systems can function as dual-mode chemical and electrochromic molecular switches, where the PET pathway can be controlled by both the oxidation state of the ferrocene unit and the protonation of an amine group. researchgate.net
Integration of this compound in Liquid Crystal Displays and UV Absorbers
Derivatives of this compound have found applications in liquid crystal displays (LCDs) and as UV absorbers to protect materials from photodegradation.
In the context of LCDs, compounds containing the benzo[de]isoquinoline structure can be used as components in liquid crystalline media. i.moscowresearchgate.net These materials can influence the electro-optical properties of the display, such as the dielectric anisotropy. i.moscow For example, certain naphthalimide dyes have been incorporated into liquid crystal inks for anti-counterfeiting applications, where they contribute to the unique optical properties of the ink under different lighting conditions. google.com
As UV absorbers, this compound derivatives, particularly those functionalized with groups like 2-hydroxyphenyl-benzotriazole, are effective in protecting polymers such as poly(vinyl chloride) (PVC) from UV radiation. nahrainuniv.edu.iqnih.gov These compounds absorb harmful UV light and dissipate the energy through non-destructive pathways, thus preventing the degradation of the polymer matrix. nih.gov The efficiency of these UV absorbers can be tuned by modifying their chemical structure.
Biological and Pharmacological Research Perspectives on 4h Benzo De Isoquinoline Mechanistic and Sar Focus
Structure-Activity Relationship (SAR) Studies of 4H-benzo[de]isoquinoline Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically modify the core scaffold to identify key functional groups and structural features responsible for their therapeutic effects.
For instance, in the development of aminopyrimido[4,5-c]isoquinolinequinones, SAR analysis revealed that both the nature of the nitrogen substituent at the 8-position and the presence of a methyl group at the 6-position are crucial for their antitumor activity. ucl.ac.be The insertion of substituted amino groups at the 8-position generally enhanced the biological activity compared to the precursors. ucl.ac.be Specifically, for 6-methyl substituted 8-phenylaminopyrimido[4,5-c]isoquinolinequinones, the antitumor effects were more significantly enhanced than in their 6-unsubstituted counterparts. ucl.ac.be
In another study focusing on benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones, the insertion of a phenyl group at the 6-position of the benzo[g]pyrimido[4,5-c]isoquinolinequinone scaffold markedly improved antitumor potency and selectivity. mdpi.com This modification resulted in an approximately 18-fold and 16-fold increase in cytotoxic activity against gastric and bladder cancer cells, respectively, when compared to the parent compound. mdpi.com Further modifications showed that incorporating a pyrrol-2-yl group at the 6-position of the benzo[j]phenanthridinequinone scaffold and a furan-2-yl group at the 6-position of the benzo[g]pyrimido[4,5-c]isoquinolinequinone scaffold were particularly effective in increasing potency against human gastric adenocarcinoma cells. mdpi.com
The following table summarizes key SAR findings for different series of this compound derivatives:
Table 1: SAR Insights for this compound Derivatives| Derivative Series | Key Structural Modifications | Impact on Biological Activity |
|---|---|---|
| Aminopyrimido[4,5-c]isoquinolinequinones | Substitution at the 8-position with amino groups. | Enhanced antitumor activity compared to precursors. ucl.ac.be |
| Aminopyrimido[4,5-c]isoquinolinequinones | Presence of a methyl group at the 6-position. | Increased antitumor activity, especially in 8-phenylamino derivatives. ucl.ac.be |
| Benzo[g]pyrimido[4,5-c]isoquinolinequinones | Insertion of a phenyl group at the 6-position. | Markedly increased antitumor potency and selectivity. mdpi.com |
| Benzo[j]phenanthridinequinones | Insertion of a pyrrol-2-yl group at the 6-position. | Increased potency against human gastric adenocarcinoma. mdpi.com |
| Benzo[g]pyrimido[4,5-c]isoquinolinequinones | Insertion of a furan-2-yl group at the 6-position. | Increased potency against human gastric adenocarcinoma. mdpi.com |
Investigation of Molecular Mechanisms of Action of this compound Analogues
Understanding the molecular mechanisms through which this compound analogues exert their effects is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit specific enzymes and modulate key cellular pathways.
Enzyme Inhibition Studies (e.g., HCV NS5B Polymerase, Monoamine Oxidase, Cholinesterases)
Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases.
HCV NS5B Polymerase: A series of 1H-benzo[de]isoquinoline-1,3(2H)-diones have been identified as novel and selective inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral replication and lacks a functional equivalent in mammalian cells, making it an attractive drug target. These inhibitors act allosterically by binding to the "Thumb Site II," a non-nucleoside binding site on the enzyme, thereby inhibiting its function during the pre-elongation phase. Some derivatives in this series exhibit low micromolar activity in HCV replicon systems with a favorable activity-to-toxicity window in cells. researchgate.net
Monoamine Oxidase (MAO): Certain isoquinoline (B145761) derivatives have been shown to be reversible and time-independent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), with a notable selectivity towards MAO-A. The N-methylisoquinolinium ions, in particular, have emerged as potent MAO-A inhibitors. For example, N-methyl-6-methoxyisoquinolinium ion is a competitive inhibitor of MAO-A with an IC50 value of 0.81 µM. semanticscholar.org In a separate study, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized and evaluated for their inhibitory activity against MAO. Several of these compounds displayed excellent inhibitory potency, particularly against MAO-B. mdpi.com
Cholinesterases: The same series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were also tested for their ability to inhibit cholinesterases (ChE), including butyrylcholinesterase (BuChE). A number of these compounds showed significant inhibitory activity against BuChE, suggesting their potential as multi-target-directed ligands for neurodegenerative diseases where both MAO and ChE are relevant targets. mdpi.com
Modulation of Cellular Pathways (e.g., Microtubule Dynamics)
The modulation of cellular pathways, particularly those involved in cell division and proliferation, is a key mechanism for the anticancer activity of many compounds. Isoquinoline-based biaryls have been identified as a robust scaffold for the development of colchicine (B1669291) domain tubulin inhibitors. nih.govchemrxiv.orgchemrxiv.org These compounds interfere with microtubule dynamics, a critical process for mitosis in all cancer types. chemrxiv.orgresearchgate.net By binding to the colchicine site on tubulin, these inhibitors prevent its polymerization, leading to cell cycle arrest and apoptosis. nih.govchemrxiv.org
Research has led to the development of isoquinoline-based biaryls that exhibit high-potency tubulin inhibition with excellent druglike properties. chemrxiv.org The straightforward synthesis of these compounds allows for late-stage diversification, enabling the optimization of their in vivo robustness and tolerability. chemrxiv.orgchemrxiv.org Furthermore, photoswitchable versions of these microtubule inhibitors have been developed, allowing for spatiotemporal control of microtubule dynamics using light, which could be a powerful tool in cell biology research. uni-muenchen.deacs.org Some pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids have also been reported to possess tubulin polymerization inhibitory activity. nih.govrsc.org
Anti-proliferative Effects on Cell Lines (In Vitro Studies)
The anti-proliferative effects of this compound derivatives have been demonstrated in various cancer cell lines.
A series of aminopyrimido[4,5-c]isoquinolinequinones were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including AGS (gastric adenocarcinoma), SK-MES-1 (lung cancer), J82 (bladder carcinoma), and HL-60 (leukemia), as well as a normal lung fibroblast cell line (MRC-5). ucl.ac.be Several compounds exhibited interesting antitumor activity, particularly against the AGS and SK-MES-1 cell lines, with selectivity indices comparable to the reference drug etoposide. ucl.ac.be
Similarly, novel 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones showed moderate to good cytotoxic activity in vitro. mdpi.com The data indicated that AGS and SK-MES-1 cell lines were more sensitive to these compounds. mdpi.com
In another study, conjugates of naphthalimide (a 1H-benzo[de]isoquinoline-1,3(2H)-dione structure), benzothiazole, and indole (B1671886) demonstrated excellent cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervix) cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov Specifically, compounds with ethanolamine (B43304) and propargyl groups showed potent cytotoxicity against A549 cells with IC50 values of 140 nM and 310 nM, respectively. nih.gov
The table below presents a summary of the anti-proliferative activities of selected this compound derivatives.
Table 2: Anti-proliferative Activity of this compound Derivatives| Derivative Class | Cell Line(s) | Observed Effect | IC50 Values |
|---|---|---|---|
| Aminopyrimido[4,5-c]isoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder), HL-60 (leukemia) | Cytotoxic activity, with some compounds showing selectivity comparable to etoposide. ucl.ac.be | Not explicitly stated in the abstract. |
| 6-Aryl-substituted benzo[g]pyrimido[4,5-c]isoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to good cytotoxic activity. mdpi.com | Not explicitly stated in the abstract. |
| Naphthalimide-benzothiazole-indole conjugates | A549 (lung), MCF7 (breast), HeLa (cervix) | Excellent cytotoxicity. nih.gov | 0.14–8.59 μM |
| Naphthalimide-benzothiazole-indole conjugates with ethanolamine substituent | A549 (lung) | Potent cytotoxicity. nih.gov | 140 nM |
| Naphthalimide-benzothiazole-indole conjugates with propargyl substituent | A549 (lung) | Potent cytotoxicity. nih.gov | 310 nM |
Biochemical Target Identification and Validation for this compound Compounds
The identification and validation of specific biochemical targets are critical steps in drug discovery. For this compound derivatives, this process involves a combination of computational and experimental approaches to confirm that the interaction of a compound with its target leads to the desired therapeutic effect.
Target validation often begins with identifying a potential target, such as an enzyme or receptor, that is implicated in a disease pathway. For this compound derivatives, targets like HCV NS5B polymerase, MAOs, and cholinesterases have been identified through their inhibitory activities. researchgate.netmdpi.com Validation of these targets involves demonstrating that their inhibition by the compound leads to a measurable biological response, such as the inhibition of viral replication or a change in cellular signaling.
Biophysical techniques play a crucial role in target validation by confirming the direct binding of a compound to its target protein and characterizing the binding kinetics and thermodynamics. mdpi.com Techniques such as X-ray crystallography can provide detailed structural information about the binding mode of the inhibitor, as was done for the 1H-benzo[de]isoquinoline-1,3(2H)-dione inhibitors of HCV NS5B polymerase. researchgate.net
Pharmacophore Modeling and Ligand Design Based on the this compound Scaffold
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and exert its activity. This approach is instrumental in designing new ligands based on the this compound scaffold.
A pharmacophore model is generated from a set of active compounds and typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.com For instance, in the study of isoquinoline derivatives as MAO-A inhibitors, a 3D-QSAR (Quantitative Structure-Activity Relationship) method called Comparative Molecular Field Analysis (CoMFA) was used. semanticscholar.org This analysis generated quantitative models that highlighted the importance of steric, lipophilic, and polar interactions in modulating the inhibitory activity, providing a framework for designing more potent inhibitors. semanticscholar.org
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that fit the model and are likely to be active. tandfonline.com This virtual screening approach can significantly accelerate the discovery of novel lead compounds. tandfonline.com
Furthermore, the insights gained from pharmacophore models can guide the rational design of new this compound derivatives with improved potency and selectivity. By understanding the key structural requirements for activity, medicinal chemists can strategically modify the scaffold to optimize its interactions with the target, as demonstrated in the development of various isoquinoline-based inhibitors. scispace.comtandfonline.com
The following table lists the chemical compounds mentioned in this article.
Design of Multi-Target-Directed Ligands Incorporating this compound
The development of multi-target-directed ligands (MTDLs) has emerged as a significant strategy in medicinal chemistry, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.govnih.gov The this compound scaffold, particularly its 1,3(2H)-dione derivative known as naphthalimide, serves as a valuable and versatile platform in the design of such ligands. rjraap.commdpi.com The rigid and planar nature of the naphthalimide ring system allows it to effectively interact with biological targets, including through DNA intercalation, and provides a robust core for the attachment of various pharmacophoric groups to achieve a multi-target profile. rjraap.comresearchgate.net
A prominent area of application for this compound-based MTDLs is in the pursuit of therapeutics for Alzheimer's disease (AD). One approach involves the synthesis of hybrid molecules that combine the this compound-1,3(2H)-dione moiety with other pharmacophores known to interact with key pathological targets in AD. For instance, vanillin (B372448) derivatives incorporating a naphthalimide structure have been designed to concurrently target acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ) peptides, two central hallmarks of Alzheimer's disease. In these designs, the naphthalimide portion can contribute to the inhibition of Aβ aggregation, while the vanillin-derived part can be tailored to interact with the active site of AChE.
Structure-activity relationship (SAR) studies on these MTDLs have provided insights into the features that govern their activity. For example, in a series of naphthalimide-based compounds, the nature of the substituent at the imide nitrogen is crucial for activity. Computer-assisted evaluations of benzo[de]isoquinoline-1,3-diones have highlighted that both the imide side-chain and the substituents on the aromatic core are critical for their antitumor activity. nih.gov For instance, the compound 5-amino-2-(2-dimethylaminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was identified as a candidate for preclinical toxicology studies based on these evaluations. nih.gov
Beyond Alzheimer's disease, the this compound scaffold has been explored for other therapeutic applications. A series of 1H-benzo[de]isoquinoline-1,3(2H)-diones were identified as selective inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. These compounds were found to bind to an allosteric site on the enzyme, demonstrating a mechanism distinct from substrate competition.
The versatility of the this compound core is further illustrated by its incorporation into inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. The compound 6-amino-benzo[de]isoquinoline-1,3-dione has been studied for its interaction with PARP-1, providing a basis for the design of potent inhibitors for cancer therapy. nih.gov
Table 1: Examples of Multi-Target-Directed Ligands Incorporating the this compound Scaffold
| Compound Name | Target(s) | Therapeutic Area |
| Naphthalimide-vanillin hybrids | Acetylcholinesterase (AChE), β-amyloid aggregation | Alzheimer's Disease |
| 5-Amino-2-(2-dimethylaminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | P388 lymphocytic leukemia, L1210 lymphoid leukemia | Cancer |
| 1H-Benzo[de]isoquinoline-1,3(2H)-diones | Hepatitis C virus NS5B polymerase | Antiviral |
| 6-Amino-benzo[de]isoquinoline-1,3-dione | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer |
| Naphthalimide-benzothiazole derivatives | Various cancer cell lines | Cancer |
| Naphthalimide-aminothiazole hybrids | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial |
Chemoinformatics and Database Mining for this compound Bioactivity Prediction
Chemoinformatics and database mining have become indispensable tools in modern drug discovery, enabling the prediction of biological activities and the identification of potential drug candidates from large chemical datasets. researchgate.net These computational approaches are particularly valuable for exploring the therapeutic potential of privileged scaffolds like this compound.
One widely used chemoinformatic tool for bioactivity prediction is the Prediction of Activity Spectra for Substances (PASS) program. PASS analysis predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. This approach has been successfully applied to various isoquinoline derivatives, providing insights into their potential pharmacological effects, mechanisms of action, and even toxicity. nih.gov For instance, in silico analysis of isoquinoline derivatives has been used to predict their antitumor activity against glioblastoma and to identify potential protein targets.
Database mining is another powerful strategy that involves searching and analyzing large biological and chemical databases to identify compounds with desired properties. BindingDB, for example, is a public database that contains experimentally determined binding affinities of small molecules to proteins. A search of BindingDB reveals entries for 1H-benzo[de]isoquinoline-1,3(2H)-diones as inhibitors of the Hepatitis C Virus NS5B Polymerase, corroborating the findings from experimental studies. bindingdb.org Such database mining efforts can help in identifying known activities of a scaffold, understanding its polypharmacology, and suggesting new therapeutic applications.
The general workflow for chemoinformatic analysis involves several steps. researchgate.net Initially, the chemical structure of a this compound derivative is represented in a computer-readable format. Then, various molecular descriptors are calculated to capture the physicochemical and structural features of the molecule. These descriptors are subsequently used in machine learning models or other algorithms to predict biological activities. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. These models can then be used to predict the activity of new, untested compounds.
In the context of the this compound scaffold, chemoinformatic approaches can be employed to:
Virtually screen large compound libraries to identify derivatives with a high probability of being active against a specific biological target.
Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives to assess their drug-likeness at an early stage of development. researchgate.net
Elucidate the structure-activity relationships by identifying the key structural features of the this compound core and its substituents that are responsible for a particular biological activity. rjraap.com
Repurpose existing compounds with the this compound scaffold for new therapeutic indications by predicting their activity against a wide range of biological targets.
Table 2: Chemoinformatics Tools and Databases for Bioactivity Prediction of this compound Derivatives
| Tool/Database | Description | Application for this compound |
| PASS (Prediction of Activity Spectra for Substances) | A software tool that predicts the biological activity spectrum of a compound based on its structural formula. | Prediction of various pharmacological effects (e.g., anticancer, anti-inflammatory) for isoquinoline derivatives, which can be extended to the this compound scaffold. nih.gov |
| BindingDB | A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins considered to be drug targets with small, drug-like molecules. | Contains data on the binding of 1H-benzo[de]isoquinoline-1,3(2H)-diones to the Hepatitis C Virus NS5B Polymerase. bindingdb.org |
| QSAR (Quantitative Structure-Activity Relationship) Modeling | Computational models that correlate the chemical structure of compounds with their biological activity. | Can be developed to predict the activity of new this compound derivatives and to understand the structural requirements for their activity. rjraap.com |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict the binding mode of this compound derivatives to their biological targets and to rationalize their structure-activity relationships. nih.gov |
Emerging Research Directions and Future Outlook for 4h Benzo De Isoquinoline Chemistry
Sustainable and Green Chemistry Approaches in 4H-benzo[de]isoquinoline Synthesis
The synthesis of this compound and its derivatives is progressively aligning with the principles of green chemistry. This shift emphasizes the use of environmentally benign solvents, the development of catalyst-free processes, and the utilization of energy-efficient methods like microwave and ultrasound irradiation. researchgate.net
A significant advancement in this area is the adoption of water as a green solvent in synthetic protocols. For instance, the synthesis of pyrimido[4,5-b]quinolones, which share a fused heterocyclic system, has been successfully achieved in water using a recyclable Fe3O4 nanoparticle-based catalyst. nih.gov This approach not only minimizes the use of hazardous organic solvents but also allows for easy catalyst recovery and reuse, enhancing the sustainability of the process. nih.gov
Furthermore, researchers are exploring one-pot synthesis methods that reduce waste by minimizing intermediate purification steps. An example is the synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones from N-alkylbenzamides and α-keto esters, which proceeds efficiently in a single step. researchgate.net The use of nanocatalysts is also gaining prominence as they offer high efficiency and recyclability. acs.org For example, copper oxide nanoparticles have been employed for the synthesis of quinoline-2,3-dicarboxylates under mild conditions. acs.org These green methodologies are crucial for the environmentally responsible production of this compound-based compounds for various applications.
Exploiting Novel Reactivity Patterns for Diversification of this compound Chemical Space
The exploration of new reaction pathways is crucial for expanding the chemical diversity of this compound derivatives. A key area of focus is the functionalization of the core structure to introduce a wide range of substituents and create novel molecular architectures.
One emerging strategy involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. These diazo compounds serve as versatile precursors, enabling the introduction of fluorinated moieties through O–H insertion reactions under mild, visible-light-mediated conditions. acs.org This method has been shown to be scalable and compatible with various functional groups. acs.org The reactivity of these diazo compounds can be tuned by altering the light source and reaction time, allowing for controlled functionalization. acs.org
Another innovative approach is the use of ring-contraction reactions to access novel heterocyclic systems. For example, 2,5-dihydrobenzo[f] researchgate.netrsc.orgthiadiazepine 1,1-dioxides have been shown to undergo an unprecedented ring contraction to form 4H-benzo[b] thiazine (B8601807) 1,1-dioxides under mild conditions. researchgate.net Furthermore, cycloaddition reactions of isoquinolinium 1,4-zwitterionic thiolates provide access to fused thiazine and thiazepine frameworks. researchgate.net The diversification of the this compound scaffold is also being achieved through multicomponent reactions, which allow for the construction of complex molecules in a single step. mdpi.com These novel reactivity patterns are instrumental in generating libraries of diverse compounds for screening in various applications.
Advancements in Computational Methodologies for this compound Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the structural and electronic properties of this compound derivatives. rsc.org These methods provide valuable insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for predicting reactivity and designing new molecules with desired properties. researchgate.net
DFT calculations have been successfully employed to rationalize the mechanisms of various reactions, including cyclization and rearrangement reactions involved in the synthesis of isoquinoline (B145761) scaffolds. For instance, computational studies have helped to understand the regioselectivity observed in the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, suggesting kinetic control over product formation. mdpi.com In the study of novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, DFT calculations were used to determine the ground-state geometry and energy levels of the molecules, which correlated well with experimental data from cyclic voltammetry. rsc.org
Furthermore, time-dependent DFT (TD-DFT) is used to predict the absorption spectra of these compounds, aiding in the design of new materials with specific photophysical properties. rsc.org The combination of experimental and computational approaches provides a powerful synergy for advancing the field of this compound chemistry.
Interdisciplinary Research at the Interface of this compound Chemistry and Nanoscience
The convergence of this compound chemistry and nanoscience is opening up new avenues for the development of advanced materials and technologies. The unique photophysical and electronic properties of this compound derivatives make them attractive candidates for integration into nanoscale systems.
One area of active research is the use of metal nanoparticles (MNPs) as catalysts in the synthesis of quinoline (B57606) and isoquinoline derivatives. rsc.org Nanocatalysts, such as those based on copper and iron oxides, offer high surface area and reactivity, leading to improved reaction efficiency and selectivity. nih.govacs.org These catalysts can be easily separated and recycled, aligning with the principles of green chemistry. nih.gov For example, magnetite nanoparticle-supported catalysts have been used for the efficient synthesis of 2-amino-5,10-dihydro-5,10-dioxo-4H-benzo[g]chromenes and tetrahydrobenzo[g]quinoline-5,10-diones. researchgate.net
Beyond catalysis, this compound derivatives are being explored as building blocks for functional nanomaterials. Their planar structure and ability to engage in π–π stacking make them suitable for the construction of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The development of naphthalimide-based conjugates is a promising direction for creating materials with applications in biophotonics and fluorescent labeling. The synergy between the molecular design of this compound derivatives and the principles of nanoscience holds significant promise for future technological advancements.
Emerging Applications of this compound in Advanced Technologies and Chemical Biology
The versatile scaffold of this compound has led to its exploration in a wide array of advanced technologies and as a tool in chemical biology. The inherent properties of this heterocyclic system, which can be fine-tuned through chemical modification, make it a valuable component in the design of functional molecules.
In the realm of advanced materials, derivatives of benzo[de]isoquinoline-1,3-dione are being investigated as strong electron-accepting materials for organic electronics. rsc.org By condensing the benzo[de]isoquinoline-1,3-dione core with different aromatic units, researchers have created novel azaacenes with high electron affinity, a desirable property for n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The introduction of triisopropylsilylethynyl groups has been shown to improve the solubility and crystallinity of these materials, facilitating their processing and device fabrication. rsc.org
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4H-benzo[de]isoquinoline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often employs silver triflate-catalyzed reactions, such as coupling 2-alkynylbenzaldoxime with amines or aldehydes. Reaction optimization requires careful control of temperature, solvent polarity, and catalyst loading. For example, yields vary significantly with substituent electronic effects, as shown in studies where electron-donating groups (e.g., -NH₂) improved photocatalytic efficiency compared to electron-withdrawing groups (e.g., -CN) .
Q. How can structural modifications to the isoquinoline core enhance biological activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that substituent positioning critically impacts activity. Chlorination at the 1-position improves antibacterial properties, while bulky substituents at the 4-position enhance DNA intercalation. Computational tools like QSAR models can predict activity trends by analyzing molecular connectivity indices and hydrogen-bond interactions .
Q. What experimental techniques are used to characterize the interaction of this compound derivatives with biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) quantify binding thermodynamics (e.g., ΔG, ΔH). Thermal melting studies monitor DNA duplex stability upon ligand binding, while molecular docking validates binding modes predicted by QSAR .
Advanced Research Questions
Q. How do contradictory data on isoquinoline derivative efficacy arise in anticancer studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variations in cell-line specificity, assay conditions (e.g., oxygen tension), or off-target effects. To address this, researchers should:
- Standardize assays (e.g., MTT vs. apoptosis markers).
- Cross-validate findings using orthogonal techniques (e.g., transcriptomics + proteomics).
- Use isogenic cell lines to isolate mechanism-specific effects .
Q. What computational strategies optimize this compound-based photocatalysts for challenging reactions?
- Methodological Answer : Density functional theory (DFT) calculates reduction potentials to predict photocatalytic efficiency. Substituents like -NH₂ lower reduction potentials (e.g., −3.26 V), enhancing electron transfer. Experimental validation via borylation reactions confirms computational trends, with yields correlating to predicted potentials (e.g., 64% for -NH₂ vs. 32% for -CN) .
Q. How can metabolic engineering improve the biosynthesis of this compound alkaloids in plant or microbial systems?
- Methodological Answer : Heterologous expression of key enzymes (e.g., tyrosine decarboxylase, berberine bridge enzyme) in Escherichia coli or yeast enables scalable production. Pathway optimization requires:
- CRISPR-Cas9-mediated gene knockout to eliminate competing pathways.
- Dynamic flux analysis to balance precursor availability (e.g., tyrosine, dopamine).
- Transcriptomic profiling to identify regulatory bottlenecks .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound derivatives?
- Methodological Answer : Zebrafish embryos allow high-throughput toxicity screening (e.g., LC₅₀ determination), while murine models assess bioavailability and organ-specific accumulation. Mini-Ames assays compare mutagenicity to benchmarks (e.g., naphthalene vs. isoquinoline), with LogD₇.₄ measurements (−1.7 for isoquinoline) guiding solubility optimization .
Cross-Disciplinary and Emerging Topics
Q. How can this compound derivatives be tailored for non-therapeutic applications, such as materials science?
- Methodological Answer : Fluorescent derivatives (e.g., 1-(9,9-dioctylfluorenyl)isoquinoline) are synthesized via Suzuki-Miyaura coupling for optoelectronic devices. Spectroscopy (e.g., UV-Vis, fluorescence quenching) characterizes emission profiles, while DFT models predict charge-transfer efficiencies .
Q. What are the challenges in translating in vitro SAR data to in vivo efficacy for this compound-based drugs?
- Methodological Answer : Poor correlation often arises from metabolic instability or off-target binding. Solutions include:
- Prodrug strategies (e.g., esterification) to enhance bioavailability.
- Microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots.
- PET imaging to track biodistribution in real time .
Data Contradictions and Validation
- Example : Photocatalyst yields in show variance due to solvent polarity (acetonitrile vs. DMF). Researchers should replicate under inert atmospheres and use internal standards (e.g., ferrocene) to normalize electrochemical measurements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
